DCSM06-05

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

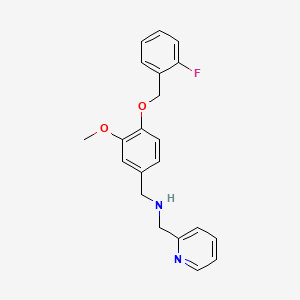

1-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O2/c1-25-21-12-16(13-23-14-18-7-4-5-11-24-18)9-10-20(21)26-15-17-6-2-3-8-19(17)22/h2-12,23H,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWQZQHYIXEUHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of DCSM06-05: A Technical Guide to its Action as a SMARCA2 Bromodomain Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of DCSM06-05, a potent inhibitor of the SMARCA2 bromodomain (BRD). Designed for researchers, scientists, and drug development professionals, this document details the binding properties, molecular interactions, and the experimental basis for its inhibitory activity. All quantitative data, experimental protocols, and signaling pathway diagrams are presented to facilitate a comprehensive understanding of this compound's function.

Overview of this compound

This compound is a small molecule inhibitor that specifically targets the bromodomain of SMARCA2, a critical catalytic subunit of the SWI/SNF chromatin remodeling complex.[1] The dysregulation of SMARCA2 is associated with various diseases, including cancer, making it a significant target for therapeutic development.[1][2] this compound was identified through a 2D similarity-based analog search from an initial hit, DCSM06, discovered in a high-throughput screening campaign.[1][3] It serves as a valuable chemical tool for studying SMARCA2-related biological functions and as a starting point for further medicinal chemistry optimization.[1][3]

Quantitative Data Summary

The inhibitory and binding affinities of this compound and its parent compound, DCSM06, were determined using AlphaScreen and Surface Plasmon Resonance (SPR) assays. The key quantitative metrics are summarized in the table below for direct comparison.

| Compound | Target | Assay Type | Metric | Value | Reference |

| This compound | SMARCA2-BRD | AlphaScreen | IC₅₀ | 9.0 ± 1.4 µM | [3] |

| This compound | SMARCA2-BRD | Surface Plasmon Resonance | Kd | 22.4 µM | [4] |

| DCSM06 | SMARCA2-BRD | AlphaScreen | IC₅₀ | 39.9 ± 3.0 µM | [1][3] |

| DCSM06 | SMARCA2-BRD | Surface Plasmon Resonance | Kd | 38.6 µM | [1][3] |

Mechanism of Action: Inhibition of SMARCA2-BRD

The primary mechanism of action of this compound is the competitive inhibition of the SMARCA2 bromodomain. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, thereby playing a crucial role in chromatin remodeling and gene transcription.[1][2] By occupying the acetyl-lysine binding pocket of the SMARCA2 bromodomain, this compound prevents its interaction with histones, thus disrupting the downstream signaling pathways that are dependent on this interaction.

Molecular Binding Mode

Molecular docking studies have elucidated the binding mode of this compound within the H4 peptide-binding site of the SMARCA2 bromodomain.[3] The binding is stabilized by key molecular interactions:

-

π-π Stacking: The molecule forms π-π stacking interactions with the side chain of a key phenylalanine residue (F1409) in the binding pocket.[3]

-

Hydrogen Bonding: A methoxy substitution on the benzene ring of this compound is predicted to form a hydrogen bond with the same F1409 residue.[3]

-

Hydrophobic Interactions: The benzene ring of this compound is situated within a shallow hydrophobic pocket formed by proline (P1413) and isoleucine (I1470) residues.[3]

This binding mode is analogous to that of another known SMARCA2-BRD inhibitor, PFI-3.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were instrumental in characterizing the mechanism of action of this compound.

AlphaScreen High-Throughput Screening Assay

The AlphaScreen assay was employed for the primary high-throughput screening to identify inhibitors of the SMARCA2-BRD and histone H4 interaction.

-

Principle: This assay is based on the proximity of donor and acceptor beads. When the biotinylated histone H4 peptide binds to the GST-tagged SMARCA2-BRD, the streptavidin-coated donor beads and anti-GST acceptor beads are brought into close proximity, generating a chemiluminescent signal. Inhibitors disrupt this interaction, leading to a decrease in the signal.

-

Protocol:

-

Reagents: Biotinylated histone H4 peptide (biotin-H4), GST-tagged SMARCA2-BRD, streptavidin-coated donor beads, and anti-GST acceptor beads.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, and 0.05% CHAPS.

-

Procedure:

-

A mixture of GST-SMARCA2-BRD and biotin-H4 peptide was incubated in the assay buffer.

-

Test compounds (including this compound) were added to the mixture.

-

Anti-GST acceptor beads were added, followed by incubation in the dark.

-

Streptavidin donor beads were added, and the plate was further incubated in the dark.

-

-

Detection: The AlphaScreen signal was read on a suitable plate reader.

-

Data Analysis: IC₅₀ values were calculated from the dose-response curves.

-

Surface Plasmon Resonance (SPR) Assay

SPR was used to determine the binding kinetics and affinity (Kd) of this compound to SMARCA2-BRD.

-

Principle: SPR measures the change in the refractive index at the surface of a sensor chip when an analyte (this compound) flows over and binds to a ligand (SMARCA2-BRD) immobilized on the chip.

-

Protocol:

-

Immobilization: Recombinant SMARCA2-BRD was immobilized on a CM5 sensor chip.

-

Analyte: A series of concentrations of this compound in running buffer were prepared.

-

Binding Measurement: The this compound solutions were injected over the sensor chip surface, and the association was monitored in real-time. This was followed by an injection of running buffer to monitor the dissociation phase.

-

Regeneration: The chip surface was regenerated between cycles using a specific regeneration solution.

-

Data Analysis: The sensorgrams were fitted to a suitable binding model to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Molecular Docking

Computational molecular docking was performed to predict the binding mode of this compound within the SMARCA2 bromodomain.

-

Protocol:

-

Protein Preparation: The crystal structure of the SMARCA2 bromodomain (PDB ID: 5DKC) was used as the receptor. The protein structure was prepared by adding hydrogens, assigning bond orders, and performing a restrained minimization.

-

Ligand Preparation: The 3D structure of this compound was generated and optimized.

-

Docking: Induced-fit docking was performed, centering the docking grid on the known PFI-3 binding site.

-

Analysis: The resulting docking poses were analyzed to identify the most favorable binding mode and the key molecular interactions between this compound and the SMARCA2-BRD.

-

References

- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay [ouci.dntb.gov.ua]

DCSM06-05: A Technical Guide for a Novel SMARCA2 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCSM06-05 is a small molecule inhibitor targeting the bromodomain of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key component of the SWI/SNF chromatin remodeling complex.[1][2] Dysregulation of SMARCA2 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[2] This document provides a comprehensive technical overview of this compound, including its biochemical properties, the experimental methodologies used for its characterization, and the relevant biological pathways.

Introduction to SMARCA2 and the SWI/SNF Complex

SMARCA2, also known as BRM, is one of the two mutually exclusive ATPase subunits of the mammalian SWI/SNF chromatin remodeling complex.[3] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby modulating the accessibility of DNA to transcription factors.[4] The bromodomain of SMARCA2 is responsible for recognizing and binding to acetylated lysine residues on histone tails, a key step in the recruitment of the SWI/SNF complex to specific genomic loci.[1][2] By inhibiting this interaction, this compound offers a potential mechanism to modulate the expression of genes regulated by the SWI/SNF complex.

Biochemical Profile of this compound

This compound was identified through a high-throughput screening campaign and subsequent similarity-based analog search.[1][2] Its inhibitory activity and binding affinity for the SMARCA2 bromodomain have been characterized using biochemical and biophysical assays.

Data Presentation

| Compound | IC50 (μM) | Kd (μM) | Assay Method | Reference |

| This compound | 9.0 ± 1.4 | 22.4 | AlphaScreen, SPR | [1][5] |

| DCSM06 (Parent Compound) | 39.9 ± 3.0 | 38.6 | AlphaScreen, SPR | [1][2] |

Experimental Protocols

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay was employed for the primary high-throughput screening to identify inhibitors of the SMARCA2 bromodomain-histone interaction.[1][2]

Principle: The AlphaScreen assay is a bead-based, non-radioactive, homogeneous proximity assay.[6] In this specific application, a biotinylated histone H4 peptide is captured by streptavidin-coated donor beads, and a His-tagged SMARCA2 bromodomain protein is captured by nickel chelate acceptor beads. When the bromodomain binds to the acetylated histone peptide, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm.[6] A competing inhibitor will disrupt the protein-peptide interaction, leading to a decrease in the AlphaScreen signal.

Experimental Workflow:

Detailed Protocol:

-

Plate Preparation: 2.5 µL of test compounds or control buffer were dispensed into 384-well OptiPlates.

-

Protein Addition: 2.5 µL of a 200 nmol/L solution of the SMARCA2 bromodomain protein was added to each well.

-

First Incubation: The plates were sealed and incubated for 20 minutes at room temperature.

-

Peptide Addition: 5 µL of biotinylated histone H4 peptide was added to a final concentration of 100 nmol/L.

-

Second Incubation: The plates were sealed and incubated for an additional 30 minutes at room temperature.

-

Bead Addition: Under subdued light, 5 µL of a mixture containing nickel-chelate acceptor beads and streptavidin-conjugated donor beads was added to each well.

-

Final Incubation: The plates were sealed and incubated for 60 minutes at room temperature in the dark.

-

Signal Detection: The AlphaScreen signal was read using a suitable plate reader.

Surface Plasmon Resonance (SPR)

SPR was utilized to determine the binding kinetics and affinity (Kd) of this compound to the SMARCA2 bromodomain.[1]

Principle: SPR is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., SMARCA2 bromodomain) immobilized on a sensor chip. Binding events cause a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. This change is proportional to the mass of the bound analyte.

Note: The specific experimental conditions for the SPR analysis of this compound, such as the type of sensor chip, immobilization method, and running buffer composition, are not detailed in the primary publication. A general protocol for SPR-based analysis of bromodomain inhibitors is provided below.

General Experimental Workflow:

SMARCA2 Signaling Pathway

SMARCA2 is a core catalytic subunit of the SWI/SNF complex, a key regulator of chromatin structure and gene expression. The bromodomain of SMARCA2 acts as a "reader" of acetylated histone tails, targeting the complex to specific genomic regions.

Signaling Pathway Diagram:

Cellular Activity

As of the latest available information, specific cellular activity data for this compound, such as cell permeability, on-target engagement in a cellular context (e.g., via Fluorescence Recovery After Photobleaching - FRAP, or Cellular Thermal Shift Assay - CETSA), or effects on cell proliferation and gene expression, have not been reported in the peer-reviewed literature. Such studies are crucial next steps in the development of this compound as a chemical probe or therapeutic lead.

Conclusion

This compound is a novel, micromolar inhibitor of the SMARCA2 bromodomain, identified through a robust high-throughput screening and medicinal chemistry effort.[1] The detailed biochemical characterization provides a solid foundation for its use as a chemical tool to investigate the biological functions of the SMARCA2 bromodomain. Further studies are required to elucidate its activity and selectivity in a cellular context to fully assess its potential as a therapeutic agent.

References

- 1. SWI/SNF - Wikipedia [en.wikipedia.org]

- 2. Structure and Function of SWI/SNF Chromatin Remodeling Complexes and Mechanistic Implications for Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Initial Studies on DCSM06-05: A Technical Overview for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies on DCSM06-05, a small molecule inhibitor targeting the bromodomain of SMARCA2. While direct studies on the effects of this compound in cancer cell lines are not yet extensively published, this document summarizes the available biochemical data, details relevant experimental protocols, and places the molecule in the broader context of SMARCA2 as a therapeutic target in oncology.

Introduction to this compound

This compound is a derivative of the initial hit compound DCSM06, identified through a high-throughput AlphaScreen assay.[1][2] It has been characterized as an inhibitor of the SMARCA2 bromodomain (BRD), a key component of the SWI/SNF chromatin remodeling complex.[1][3] The dysregulation of SMARCA2 has been implicated in various cancers, making it an attractive target for therapeutic development.[1][2] this compound represents a chemical starting point for the development of more potent and selective probes to investigate the biological functions of the SMARCA2 bromodomain.[1][2][4]

Quantitative Data Presentation

The following table summarizes the reported in vitro inhibitory activities of this compound and its parent compound, DCSM06, against the SMARCA2 bromodomain.

| Compound | Target | Assay | IC50 (μM) | Kd (μM) | Reference |

| This compound | SMARCA2-BRD | AlphaScreen | 9.0 ± 1.4 | - | [1][3] |

| SMARCA2-BRD | SPR | - | 22.4 | [3][5] | |

| DCSM06 | SMARCA2-BRD | AlphaScreen | 39.9 ± 3.0 | - | [1][2] |

| SMARCA2-BRD | SPR | - | 38.6 | [1][2] |

Mechanism of Action and Signaling Pathway Context

This compound functions by binding to the acetyl-lysine binding pocket of the SMARCA2 bromodomain.[1][3] Molecular docking studies suggest that its binding mode is similar to that of PFI-3, another known SMARCA2-BRD inhibitor.[1][3] The interaction is stabilized by hydrogen bonds and π-π stacking interactions with key residues in the binding pocket.[1]

SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the structure of chromatin. The inhibition of the SMARCA2 bromodomain by this compound is expected to interfere with the recruitment of the SWI/SNF complex to specific genomic loci, thereby modulating the transcription of target genes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization and evaluation of SMARCA2 bromodomain inhibitors like this compound.

AlphaScreen Assay for Inhibitor Screening

This assay is used to identify and characterize inhibitors of the SMARCA2 bromodomain by measuring the disruption of the interaction between the bromodomain and an acetylated histone peptide.

Protocol:

-

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).

-

Add biotinylated histone H4 acetylated lysine peptide, GST-tagged SMARCA2 bromodomain protein, and varying concentrations of this compound to a 384-well plate.

-

Incubate the mixture at room temperature.

-

Add streptavidin-coated donor beads and anti-GST-coated acceptor beads.

-

Incubate the plate in the dark at room temperature.

-

Read the plate on an AlphaScreen-compatible reader. The signal will decrease in the presence of an effective inhibitor.

-

Calculate the IC50 value by plotting the signal against the inhibitor concentration.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the direct binding affinity and kinetics (association and dissociation rates) between this compound and the SMARCA2 bromodomain.

Protocol:

-

Immobilize the purified SMARCA2 bromodomain protein onto a sensor chip surface.

-

Prepare a series of dilutions of this compound in a suitable running buffer.

-

Inject the this compound solutions over the sensor chip surface and record the binding response (association phase).

-

Inject the running buffer alone to monitor the dissociation of the compound from the protein (dissociation phase).

-

Regenerate the sensor chip surface between different concentrations if necessary.

-

Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cell Viability Assay

This assay determines the effect of a compound on the viability and proliferation of cancer cell lines.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. What are SMARCA2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. preludetx.com [preludetx.com]

- 5. Novel SMARCA2 PROTAC shows promise in SMARCA4-deficient tumors | BioWorld [bioworld.com]

Probing the Specificity of DCSM06-05 for the SMARCA2 Bromodomain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: DCSM06-05 has been identified as a small molecule inhibitor of the SMARCA2 bromodomain. This technical guide provides a comprehensive overview of the available data on its binding affinity and the experimental methodologies used for its characterization. While the primary focus is on its interaction with SMARCA2, the broader context of its specificity remains an area for further investigation. This document aims to equip researchers with the foundational knowledge required to utilize and further explore the therapeutic and research potential of this compound.

Introduction to SMARCA2 and Its Inhibition

SMARCA2, also known as BRM, is a critical catalytic subunit of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1][2] This complex plays a fundamental role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. The bromodomain of SMARCA2 is a key functional module that recognizes and binds to acetylated lysine residues on histone tails, anchoring the SWI/SNF complex to specific genomic regions. Dysregulation of SMARCA2 and the SWI/SNF complex is implicated in various cancers and other diseases, making it an attractive target for therapeutic intervention.[1][2]

The small molecule this compound was identified through a high-throughput screening campaign as an inhibitor of the SMARCA2 bromodomain.[1][2][3] Its characterization provides a starting point for the development of more potent and selective chemical probes to dissect the biological functions of SMARCA2 and for the potential development of novel therapeutics.

Quantitative Analysis of this compound Binding to SMARCA2

The inhibitory activity and binding affinity of this compound for the SMARCA2 bromodomain have been quantified using established biophysical and biochemical assays. The following tables summarize the key quantitative data from the initial characterization of this compound.

Table 1: Inhibitory Activity of this compound against SMARCA2 Bromodomain

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | SMARCA2-BRD | AlphaScreen | 9.0 ± 1.4 | [1] |

Table 2: Binding Affinity of this compound for SMARCA2 Bromodomain

| Compound | Target | Assay Type | Kd (µM) | Reference |

| This compound | SMARCA2-BRD | Surface Plasmon Resonance (SPR) | 22.4 | [1] |

Note on Specificity: At present, publicly available data on the specificity of this compound against other bromodomains, including the closely related SMARCA4, is limited. The initial publication focused on its activity against SMARCA2.[1][2][3] Therefore, a comparative analysis of its selectivity profile cannot be provided at this time. Further investigation is required to determine the broader selectivity of this compound across the human bromodomain family.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for the characterization of this compound.

AlphaScreen-Based High-Throughput Screening Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology was utilized to identify and characterize inhibitors of the SMARCA2 bromodomain-histone interaction.[1]

Principle: This assay relies on the proximity of two types of beads: a donor bead and an acceptor bead. In this specific application, the SMARCA2 bromodomain protein is captured on one type of bead, and a biotinylated histone H4 peptide is captured on the other. When the bromodomain binds to the histone peptide, the beads are brought into close proximity. Upon excitation of the donor bead, it releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal. A competitive inhibitor, such as this compound, disrupts the bromodomain-histone interaction, separating the beads and leading to a decrease in the AlphaScreen signal.

Detailed Protocol:

-

Compound Plating: 2.5 µL of assay buffer or the test compound (this compound) at various concentrations were pre-plated into 384-well plates.

-

Protein Addition: 2.5 µL of 200 nmol/L SMARCA2 bromodomain protein was added to each well.

-

Incubation: The plates were sealed and incubated at room temperature for 20 minutes.

-

Peptide Addition: 5 µL of biotinylated histone H4 peptide was added to a final concentration of 100 nmol/L.

-

Incubation: The plates were sealed and incubated at room temperature for another 30 minutes.

-

Bead Addition: Under subdued light, 5 µL of a mixture of nickel-chelate acceptor beads and streptavidin-conjugated donor beads were added to each well.

-

Final Incubation: The plates were incubated in the dark at room temperature for 1-2 hours.

-

Signal Detection: The AlphaScreen signal was read on a suitable plate reader.[1]

Surface Plasmon Resonance (SPR) Binding Assay

SPR is a label-free biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time.[1]

Principle: This method involves immobilizing one interacting partner (the ligand, in this case, the SMARCA2 bromodomain) on a sensor chip surface. The other interacting partner (the analyte, this compound) is then flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By measuring the signal at different analyte concentrations, the association and dissociation rate constants, and ultimately the equilibrium dissociation constant (Kd), can be determined.

Detailed Protocol:

-

Instrument and Chip: The SPR binding assays were performed on a Biacore T200 instrument at 25 °C using a CM5 sensor chip.

-

Ligand Immobilization: The SMARCA2 bromodomain protein was covalently immobilized on the CM5 chip using a standard amine-coupling procedure in 10 mmol/L sodium acetate (pH 5.0).

-

Equilibration: The chip was equilibrated overnight with HBS buffer (10 mmol/L HEPES pH 7.4, 150 mmol/L NaCl, and 0.1% (v/v) DMSO).

-

Analyte Injection: this compound was serially diluted in HBS buffer and injected over the sensor surface for 120 seconds to monitor the association phase.

-

Dissociation: This was followed by a 120-second injection of HBS buffer to monitor the dissociation of the compound.

-

Data Analysis: The equilibrium dissociation constant (Kd) for the binding of this compound to the SMARCA2 bromodomain was determined using the Biacore T200 evaluation software.[1]

Visualizing the Molecular Context and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using the DOT language.

SMARCA2 Signaling Pathway in Chromatin Remodeling

Caption: Role of SMARCA2 in the SWI/SNF complex and chromatin remodeling.

Experimental Workflow for this compound Characterization

Caption: Workflow for the identification and characterization of this compound.

Logical Relationship of this compound Inhibition

Caption: Mechanism of action of this compound on SMARCA2 bromodomain function.

Conclusion and Future Directions

This compound represents a valuable chemical tool for studying the function of the SMARCA2 bromodomain. The available data confirms its inhibitory activity and direct binding to SMARCA2. However, the lack of a comprehensive selectivity profile is a significant knowledge gap that needs to be addressed. Future studies should focus on:

-

Broad Selectivity Profiling: Screening this compound against a panel of human bromodomains to determine its specificity.

-

Cellular Target Engagement: Assessing the ability of this compound to engage the SMARCA2 bromodomain in a cellular context.

-

Functional Cellular Assays: Investigating the downstream effects of SMARCA2 bromodomain inhibition by this compound on gene expression and cellular phenotypes.

Addressing these points will be crucial in validating this compound as a selective chemical probe and in understanding the therapeutic potential of targeting the SMARCA2 bromodomain.

References

- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Effect of DCSM06-05 on Chromatin Remodeling Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCSM06-05 is a potent and specific small molecule inhibitor of the bromodomain of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a core catalytic subunit of the SWI/SNF chromatin remodeling complex. The SWI/SNF complex plays a crucial role in regulating gene expression by altering nucleosome positioning and chromatin accessibility. The bromodomain of SMARCA2 specifically recognizes acetylated lysine residues on histone tails, thereby targeting the complex to specific genomic loci. By inhibiting this interaction, this compound presents a valuable chemical tool to probe the functions of the SMARCA2 bromodomain in chromatin remodeling and gene regulation. This technical guide provides an in-depth overview of the discovery, mechanism of action, and experimental characterization of this compound, including detailed protocols for key assays and a summary of its inhibitory activity. While the direct cellular effects on global chromatin structure and gene expression are yet to be fully elucidated, this document serves as a comprehensive resource on the foundational biochemical and biophysical properties of this inhibitor.

Introduction

Chromatin remodeling is a fundamental process in the eukaryotic nucleus, governing the accessibility of DNA to the transcriptional machinery and thereby controlling gene expression. The SWI/SNF complex is a key ATP-dependent chromatin remodeler, and its dysfunction is implicated in a variety of human diseases, including cancer. SMARCA2, one of the two mutually exclusive ATPase subunits of the SWI/SNF complex, contains a bromodomain (BRD) that acts as a "reader" of epigenetic marks, specifically binding to acetylated histone tails. This interaction is critical for the recruitment and stabilization of the SWI/SNF complex at target gene promoters and enhancers.

The development of small molecule inhibitors targeting specific domains of chromatin remodeling proteins has become a promising therapeutic strategy. This compound was identified through a high-throughput screening campaign as a potent inhibitor of the SMARCA2 bromodomain.[1][2][3][4] This guide details the technical aspects of this compound, from its initial identification to its characterization as a specific SMARCA2-BRD inhibitor.

Mechanism of Action

This compound functions by competitively binding to the acetyl-lysine binding pocket of the SMARCA2 bromodomain. This prevents the recognition of acetylated histone tails by the SWI/SNF complex. By disrupting this critical protein-histone interaction, this compound is hypothesized to inhibit the recruitment of the SWI/SNF complex to its target sites on chromatin, thereby modulating the expression of SMARCA2-dependent genes. Molecular docking studies have further elucidated the binding mode of this compound within the SMARCA2 bromodomain, providing a structural basis for its inhibitory activity.[1][2]

References

- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. path.ox.ac.uk [path.ox.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of DCSM06-05: A High-Throughput Screening Approach to Inhibit the SMARCA2 Bromodomain

This technical guide details the discovery of the small molecule inhibitor DCSM06-05, identified through a high-throughput screening (HTS) campaign targeting the bromodomain of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2). This compound serves as a valuable chemical tool for studying the function of SMARCA2 and as a starting point for the development of more potent and selective inhibitors.[1][2][3]

Executive Summary

This compound is a potent inhibitor of the SMARCA2 bromodomain (BRD) with an IC50 of 9.0 ± 1.4 μmol/L and a dissociation constant (Kd) of 22.4 μmol/L.[3][4][5] It was identified from a similarity-based analog search of an initial hit, DCSM06, which was discovered through an AlphaScreen-based high-throughput screening of an in-house compound library.[1][2][3] The discovery of this compound highlights a successful application of HTS in identifying novel chemotypes for targeting challenging protein families like bromodomains.

Data Presentation

The quantitative data for the inhibitory activity and binding affinity of DCSM06 and its more potent analog, this compound, are summarized in the tables below.

Table 1: Inhibitory Activity of DCSM06 and this compound against SMARCA2-BRD

| Compound | IC50 (μmol/L) |

| DCSM06 | 39.9 ± 3.0 |

| This compound | 9.0 ± 1.4 |

Table 2: Binding Affinity of DCSM06 and this compound to SMARCA2-BRD

| Compound | Kd (μmol/L) | Method |

| DCSM06 | 38.6 | Surface Plasmon Resonance (SPR) |

| This compound | 22.4 | Surface Plasmon Resonance (SPR) |

Experimental Protocols

AlphaScreen High-Throughput Screening Assay

The primary screen for inhibitors of the SMARCA2 bromodomain was conducted using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.[1][2] This assay measures the interaction between the biotinylated histone H4 peptide and the GST-tagged SMARCA2 bromodomain.

Protocol:

-

2.5 μL of compounds from an in-house library or control solutions were pre-dispensed into 384-well OptiPlates.

-

2.5 μL of 200 nmol/L SMARCA2-BRD protein was added to each well.

-

The plates were sealed and incubated for 20 minutes at room temperature.

-

5 μL of biotinylated histone H4 peptide was added to a final concentration of 100 nmol/L.

-

The plates were sealed and incubated for an additional 30 minutes at room temperature.

-

A mixture of 5 μL of nickel-chelate acceptor beads and 5 μL of streptavidin-conjugated donor beads was added under subdued light.

-

The plates were incubated in the dark at room temperature for 1-2 hours.

-

The AlphaScreen signal was read on a suitable plate reader.[4]

Surface Plasmon Resonance (SPR) Assay

The binding affinity of the hit compounds was validated and quantified using Surface Plasmon Resonance (SPR).[1][2]

Protocol:

-

A suitable sensor chip was activated.

-

The ligand (SMARCA2-BRD) was immobilized on the sensor chip surface.

-

A series of concentrations of the analyte (DCSM06 or this compound) were prepared in a running buffer.

-

The analyte solutions were injected over the sensor surface, and the binding was monitored in real-time by measuring the change in the refractive index.

-

The sensor surface was regenerated between analyte injections.

-

The resulting sensorgrams were analyzed to determine the association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) was calculated (Kd = kd/ka).

Molecular Docking

To predict the binding mode of this compound with the SMARCA2 bromodomain, molecular docking studies were performed.[1][2][4]

Protocol:

-

The crystal structure of the SMARCA2 bromodomain was obtained from the Protein Data Bank (PDB ID: 5DKC).

-

The protein structure was prepared using the Protein Preparation Wizard in Maestro (Schrödinger LLC), which included adding hydrogens, assigning bond orders, and minimizing the structure.

-

The 3D structure of this compound was generated and prepared using LigPrep to generate different protonation states and tautomers.

-

Induced-fit docking was performed to account for the flexibility of the protein's binding site.

-

The docking poses were scored, and the top-ranked pose was analyzed to identify key interactions between this compound and the SMARCA2 bromodomain.[4]

Visualizations

Experimental Workflow for this compound Discovery

References

- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medlineplus.gov [medlineplus.gov]

- 4. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Preliminary Research on the Biological Activity of DCSM06-05: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological activity of the small molecule inhibitor, DCSM06-05. It is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, with a particular focus on chromatin remodeling and epigenetic regulation. This document details the inhibitory activity of this compound, the experimental methodologies used for its characterization, and its molecular interactions with its target.

Overview of this compound

This compound has been identified as a potent inhibitor of the bromodomain of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a critical catalytic subunit of the SWI/SNF chromatin remodeling complex.[1][2] The dysregulation of SMARCA2 is associated with various diseases, including cancer, making it a compelling target for therapeutic intervention.[2] this compound emerged from a similarity-based analog search following a high-throughput screening campaign that identified its parent compound, DCSM06.[1][2] It serves as a valuable chemical tool for studying SMARCA2-related functions and as a starting point for further medicinal chemistry optimization.[1][2]

Quantitative Biological Activity

The inhibitory and binding activities of this compound against the SMARCA2 bromodomain (SMARCA2-BRD) were quantified using an AlphaScreen-based assay and Surface Plasmon Resonance (SPR). The key quantitative metrics are summarized in the table below.

| Parameter | Value (μmol/L) | Method | Reference |

| IC50 | 9.0 ± 1.4 | AlphaScreen | [1] |

| Kd | 22.4 | Surface Plasmon Resonance (SPR) | [1] |

Experimental Protocols

Detailed methodologies for the key experiments that determined the biological activity of this compound are provided below.

AlphaScreen High-Throughput Screening (HTS) Assay

The inhibitory activity of this compound was determined using a robust and reproducible AlphaScreen-based HTS assay designed to screen for inhibitors of the SMARCA2-BRD.[1]

Principle: This assay measures the disruption of the interaction between the SMARCA2 bromodomain and an acetylated histone H4 peptide. In the absence of an inhibitor, the binding of biotinylated H4 peptide to a GST-tagged SMARCA2-BRD brings streptavidin-coated donor beads and nickel-chelate acceptor beads into close proximity, generating a chemiluminescent signal. An inhibitor disrupts this interaction, leading to a decrease in the signal.

Protocol:

-

2.5 μL of the test compound (this compound) or assay buffer (for control) was pre-plated into 384-well plates.

-

2.5 μL of 200 nmol/L SMARCA2-BRD protein was added to each well.

-

The plates were sealed and incubated at room temperature for 20 minutes.

-

5 μL of biotinylated H4 peptide was added to a final concentration of 100 nmol/L.

-

The plates were sealed and incubated at room temperature for an additional 30 minutes.

-

A mixture of 5 μL of nickel-chelate acceptor beads and 5 μL of streptavidin-conjugated donor beads was added under subdued light.

-

The plates were incubated in the dark at room temperature for 1-2 hours.

-

The AlphaScreen signal was read on an appropriate plate reader.

-

The IC50 value was calculated from the dose-response curve.[1]

Surface Plasmon Resonance (SPR) Binding Assay

The direct binding and binding affinity (Kd) of this compound to SMARCA2-BRD were confirmed using SPR.[1]

Principle: SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. In this assay, the SMARCA2-BRD protein is immobilized on the sensor chip, and the small molecule, this compound, is flowed over the surface. The binding event causes a change in mass on the sensor surface, which is detected in real-time as a change in resonance units (RU).

General Protocol:

-

The SMARCA2-BRD protein (ligand) is immobilized on a suitable sensor chip.

-

A solution containing this compound (analyte) at various concentrations is injected over the sensor surface at a constant flow rate for a defined period (association phase).

-

The analyte solution is replaced with a running buffer, and the dissociation of the complex is monitored (dissociation phase).

-

The sensor surface is regenerated to remove any bound analyte.

-

The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) is calculated (Kd = kd/ka).

Molecular Docking

To elucidate the binding mode of this compound within the SMARCA2 bromodomain, molecular docking simulations were performed.[1]

Protocol:

-

Software: The molecular modeling software Maestro (Schrödinger LLC) was utilized.[1]

-

Ligand Preparation: The structure of this compound was prepared using LigPrep to generate appropriate protonation states and conformations.[1]

-

Receptor Preparation: The crystal structure of the SMARCA2 bromodomain bound to a known inhibitor (PFI-3, PDB ID: 5DKC) was used as the receptor model. The protein was prepared using the Protein Preparation Wizard Workflow at a pH of 7.4.[1]

-

Docking: Induced-fit docking was performed using both Standard Precision (SP) and Extra Precision (XP) modes. The docking center was defined by the binding site of the co-crystallized inhibitor, PFI-3.[1]

-

Analysis: The resulting docking poses were analyzed to identify key molecular interactions, such as hydrogen bonds and π-π stacking, between this compound and the amino acid residues of the SMARCA2-BRD binding pocket.[1]

Visualizations: Pathways and Workflows

The following diagrams illustrate the signaling context of this compound's target, the experimental workflow for its discovery, and its molecular interactions.

Caption: Experimental workflow for the discovery and characterization of this compound.

Caption: this compound inhibits the recognition of acetylated histones by the SMARCA2 bromodomain.

Caption: Key molecular interactions between this compound and the SMARCA2 bromodomain.

References

- 1. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DCSM06-05 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCSM06-05 is a potent and specific small molecule inhibitor of the bromodomain of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), also known as BRM.[1][2][3][4][5] SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[4][5] The bromodomain of SMARCA2 is responsible for recognizing acetylated lysine residues on histones, thereby targeting the complex to specific genomic loci. Inhibition of the SMARCA2 bromodomain with this compound provides a valuable tool for investigating the biological functions of SMARCA2 and for exploring its therapeutic potential, particularly in cancers with specific genetic vulnerabilities.[2][3][4][5]

Recent studies have highlighted a synthetic lethal relationship between the two mutually exclusive ATPase subunits of the SWI/SNF complex, SMARCA4 (also known as BRG1) and SMARCA2.[6][7][8] In cancers where SMARCA4 is mutated or deleted, the cells become highly dependent on the residual SMARCA2-containing SWI/SNF complexes for their survival and proliferation.[6][7][8] This dependency makes SMARCA2 an attractive therapeutic target in SMARCA4-deficient cancers. This compound, by inhibiting the bromodomain of SMARCA2, is expected to disrupt the function of the SWI/SNF complex in these cancer cells, leading to anti-proliferative effects.

These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its effects on cell viability and to begin to explore its mechanism of action in a cellular context.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Assay Type | Reference |

| IC50 | 9.0 ± 1.4 µM | AlphaScreen Assay | [2][4] |

| Kd | 22.4 µM | Surface Plasmon Resonance (SPR) | [2][4] |

Table 2: Recommended Cell Lines for this compound Cellular Assays

| Cell Line | Cancer Type | SMARCA4 Status | SMARCA2 Status | Rationale for Use | Reference |

| A549 | Non-Small Cell Lung Cancer | Deficient | Wild-Type | SMARCA2-dependent | [7] |

| NCI-H1299 | Non-Small Cell Lung Cancer | Deficient | Wild-Type | SMARCA2-dependent | [7] |

| NCI-H157 | Non-Small Cell Lung Cancer | Deficient | Wild-Type | SMARCA2-dependent | [7] |

| NCI-H460 | Non-Small Cell Lung Cancer | Proficient | Wild-Type | Negative Control | [7] |

| HeLa | Cervical Cancer | Proficient | Wild-Type | Negative Control | [7] |

Signaling Pathway and Experimental Workflow

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preludetx.com [preludetx.com]

Application Notes and Protocols for In Vitro Treatment with DCSM06-05

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCSM06-05 is a potent and specific small molecule inhibitor of the bromodomain of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2), a key component of the SWI/SNF chromatin remodeling complex.[1][2][3][4][5] The bromodomain of SMARCA2 is responsible for recognizing acetylated lysine residues on histones, thereby playing a crucial role in the regulation of gene expression. Dysregulation of SMARCA2 has been implicated in various diseases, including cancer. This compound serves as a valuable chemical probe for studying the biological functions of the SMARCA2 bromodomain and for exploring its therapeutic potential. These application notes provide detailed protocols for the in vitro use of this compound in cell-based assays.

Quantitative Data Summary

The following table summarizes the key biochemical and biophysical data for this compound, quantifying its inhibitory activity and binding affinity for the SMARCA2 bromodomain.

| Parameter | Value | Assay Method | Reference |

| IC50 | 9.0 ± 1.4 µM | AlphaScreen | [2][3][4] |

| Kd | 22.4 µM | Surface Plasmon Resonance (SPR) | [1][2] |

Signaling Pathway

This compound acts by competitively binding to the acetyl-lysine binding pocket of the SMARCA2 bromodomain. This prevents the recruitment of the SWI/SNF complex to specific chromatin loci, leading to alterations in gene expression. The inhibition of SMARCA2 is particularly relevant in cancers with mutations in its paralog, SMARCA4, where cancer cells become dependent on SMARCA2 for survival—a concept known as synthetic lethality.

Caption: Mechanism of action of this compound in inhibiting the SMARCA2 signaling pathway.

Experimental Protocols

1. Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to a concentration of 10 mM.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Cell Culture and Treatment

-

Cell Line Selection: The choice of cell line is critical. For synthetic lethality studies, it is recommended to use cancer cell lines with known SMARCA4 mutations (e.g., certain non-small cell lung cancer or ovarian cancer cell lines) and compare their sensitivity to this compound with that of SMARCA4 wild-type cell lines.

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a density that allows for logarithmic growth during the treatment period.

-

Treatment: The next day, treat the cells with a range of concentrations of this compound. Based on its IC50 of 9 µM, a starting concentration range of 1 µM to 50 µM is recommended. A vehicle control (DMSO) should always be included.

-

Incubation: The incubation time will depend on the specific assay. For cell viability assays, a 72-hour incubation is a common starting point. For analysis of downstream protein or gene expression changes, shorter time points (e.g., 24, 48 hours) may be more appropriate.

3. Cell Viability Assay

This protocol is to determine the effect of this compound on cell proliferation.

-

Procedure:

-

Seed cells in a 96-well plate.

-

Treat with varying concentrations of this compound and a vehicle control.

-

Incubate for 72 hours.

-

Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a tetrazolium-based assay (e.g., MTT, MTS).

-

Measure the absorbance or fluorescence according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) for cell growth.

4. Western Blot Analysis of Downstream Targets

This protocol is to assess changes in protein expression following this compound treatment.

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound for 24-48 hours.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against proteins of interest (e.g., SMARCA2, c-Myc, or other downstream targets of the SWI/SNF complex). A loading control (e.g., β-actin, GAPDH) must be included.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Expected Outcome: Successful inhibition of SMARCA2 may lead to changes in the expression of genes regulated by the SWI/SNF complex.

5. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is to measure changes in the mRNA levels of target genes.

-

Procedure:

-

Treat cells with this compound as described for Western blotting.

-

Isolate total RNA using a suitable kit (e.g., RNeasy Kit).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green or TaqMan probes for genes of interest.

-

Normalize the expression data to a housekeeping gene (e.g., GAPDH, ACTB).

-

-

Data Analysis: Calculate the fold change in gene expression in this compound-treated cells relative to vehicle-treated cells using the ΔΔCt method.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.

Caption: A generalized workflow for the in vitro characterization of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRC2-mediated repression of SMARCA2 predicts EZH2 inhibitor activity in SWI/SNF mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SMARCA4/2 loss inhibits chemotherapy-induced apoptosis by restricting IP3R3-mediated Ca2+ flux to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for AlphaScreen Assay Development and Optimization: A Case Study with SMARCA2-BRD Inhibitor DCSM06-05

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development and optimization of AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. The identification of the SMARCA2 bromodomain inhibitor, DCSM06-05, is used as a practical example to illustrate the application of this versatile assay platform in high-throughput screening (HTS) for drug discovery.

Introduction to AlphaScreen Technology

AlphaScreen is a bead-based, non-radioactive, and homogeneous assay technology used to study biomolecular interactions.[1] The core of the technology relies on two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.[1] When a biological interaction brings these beads into close proximity (within approximately 200 nm), a cascade of chemical reactions is initiated.[2][3]

Upon excitation with a laser at 680 nm, a photosensitizer within the Donor bead converts ambient oxygen into a highly reactive singlet oxygen molecule.[3][4] Due to its short half-life, this singlet oxygen can only diffuse a limited distance.[1] If an Acceptor bead is nearby, it captures the singlet oxygen, triggering a chemiluminescent signal that is emitted at 520-620 nm.[3][4] This signal is highly amplified, with each donor bead capable of generating up to 60,000 singlet oxygen molecules per second.[4] If the beads are not in proximity, no signal is generated as the singlet oxygen decays before it can reach an acceptor bead.[1][3]

This technology is widely used for HTS to investigate protein-protein interactions, enzyme activity, and for the quantification of analytes.[1]

Application in Drug Discovery: The Case of this compound

This compound is a small molecule inhibitor of the SMARCA2 bromodomain (BRD), identified through an AlphaScreen-based high-throughput screening campaign.[5][6] SMARCA2 is a component of the SWI/SNF chromatin remodeling complex, and its dysregulation is linked to various cancers.[6] The AlphaScreen assay was designed to detect the interaction between the SMARCA2-BRD and an acetylated histone tail peptide. Small molecules that disrupt this interaction, like this compound, cause a decrease in the AlphaScreen signal, making them identifiable as "hits."[6]

The development of this assay involved optimizing several physicochemical parameters, including pH, salt concentrations, and detergent levels, to ensure a robust and sensitive screening system.[6] A similarity-based analog search of an initial hit (DCSM06, IC₅₀ of 39.9 µM) led to the identification of the more potent this compound, which exhibits an IC₅₀ of 9.0 µM.[5][6]

AlphaScreen Assay Development and Optimization

Developing a robust AlphaScreen assay requires systematic optimization of various parameters. The goal is to achieve a stable signal with a high signal-to-background (S/B) ratio and a Z' factor > 0.5, which indicates a high-quality assay suitable for HTS.[7]

3.1.1 Titration of Binding Partners

To determine the minimal concentrations of each binding partner required for a robust signal, a matrix titration should be performed.[8] For the SMARCA2-BRD assay, this would involve titrating the GST-tagged SMARCA2-BRD against the biotinylated histone H4 peptide.

Table 1: Cross-Titration of SMARCA2-BRD and Biotin-H4 Peptide

| [GST-SMARCA2-BRD] (nM) | [Biotin-H4 Peptide] = 10 nM | [Biotin-H4 Peptide] = 20 nM | [Biotin-H4 Peptide] = 40 nM | [Biotin-H4 Peptide] = 80 nM |

|---|---|---|---|---|

| 0 | 1,500 | 1,650 | 1,700 | 1,800 |

| 12.5 | 45,000 | 65,000 | 80,000 | 85,000 |

| 25 | 80,000 | 120,000 | 150,000 | 160,000 |

| 50 | 110,000 | 180,000 | 220,000 | 230,000 |

| 100 | 115,000 | 185,000 | 225,000 | 235,000 |

Values are hypothetical AlphaScreen counts.

From this data, concentrations that provide a strong signal without being in vast excess (e.g., 50 nM GST-SMARCA2-BRD and 40 nM Biotin-H4 Peptide) would be chosen for further experiments to balance signal strength and reagent consumption.

3.1.2 Optimization of Bead Concentration

While the manufacturer often recommends 20 µg/mL, bead concentrations can be reduced to lower costs, provided the assay quality is maintained.[7] It is recommended to use bead concentrations between 10-40 µg/mL.[9]

Table 2: Effect of Bead Concentration on Assay Performance

| Bead Concentration (µg/mL) | AlphaScreen Signal (Counts) | Signal/Background (S/B) Ratio |

|---|---|---|

| 2.5 | 85,000 | 50 |

| 5 | 150,000 | 95 |

| 10 | 220,000 | 140 |

| 20 | 250,000 | 160 |

Values are hypothetical. A concentration of 10 µg/mL may be chosen as it provides a robust S/B ratio while conserving reagents.

3.1.3 Buffer Composition

The assay buffer should be optimized for pH, salt concentration, and the presence of detergents or blocking agents like BSA to minimize non-specific binding.[9][10]

Table 3: Effect of NaCl Concentration on AlphaScreen Signal

| [NaCl] (mM) | AlphaScreen Signal (Counts) | Signal/Background (S/B) Ratio |

|---|---|---|

| 50 | 240,000 | 120 |

| 100 | 220,000 | 140 |

| 150 | 200,000 | 130 |

| 250 | 150,000 | 90 |

Values are hypothetical. In this example, 100 mM NaCl provides the optimal S/B ratio.

3.1.4 DMSO Tolerance

Since compound libraries are typically dissolved in DMSO, the assay must be tolerant to the final concentration of DMSO used in the screen.[10]

Table 4: DMSO Tolerance of the SMARCA2-BRD Assay

| Final DMSO Concentration (%) | AlphaScreen Signal (Counts) | % Inhibition |

|---|---|---|

| 0 | 220,000 | 0% |

| 0.5 | 218,000 | 0.9% |

| 1.0 | 215,000 | 2.3% |

| 2.0 | 205,000 | 6.8% |

Values are hypothetical. The assay is robust up to 1.0% DMSO.

Experimental Protocols

Safety Precaution: AlphaScreen Donor beads are photosensitive and should be handled under subdued lighting conditions to prevent photobleaching.[11]

This protocol describes the general steps to measure the interaction between two binding partners (Protein-X and Biotinylated-Ligand-Y).

-

Reagent Preparation:

-

Prepare Assay Buffer (e.g., 50 mM Tris pH 7.4, 100 mM NaCl, 0.05% BSA, 0.01% Tween-20).[10]

-

Dilute GST-tagged Protein-X and Biotinylated-Ligand-Y to 2X the final desired concentration in Assay Buffer.

-

Prepare a 2X mixture of Glutathione Donor beads and Streptavidin Acceptor beads in Assay Buffer (e.g., final concentration of 10 µg/mL each). Gently vortex to mix.

-

-

Assay Procedure (384-well plate, 20 µL final volume):

-

Add 10 µL of 2X GST-Protein-X to each well.

-

Add 10 µL of 2X Biotinylated-Ligand-Y to each well. For negative controls, add 10 µL of Assay Buffer instead.

-

Seal the plate and incubate for 60 minutes at room temperature (this time may need optimization).[8]

-

Under subdued light, add 10 µL of the 2X bead mixture to all wells.

-

Seal the plate, protect from light, and incubate for 60-120 minutes at room temperature.[8]

-

-

Data Acquisition:

-

Read the plate on a microplate reader equipped for AlphaScreen detection (excitation at 680 nm, emission read between 520-620 nm).[1]

-

This protocol is designed to screen for small molecule inhibitors of the SMARCA2-BRD and histone peptide interaction.

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA.[12]

-

2X GST-SMARCA2-BRD: Dilute stock to 100 nM in Assay Buffer.

-

2X Biotin-H4 Peptide: Dilute stock to 80 nM in Assay Buffer.

-

2X Bead Mix: Dilute Glutathione Donor and Streptavidin Acceptor beads to 20 µg/mL each in Assay Buffer.

-

Controls: Prepare positive controls (DMSO only) and negative controls (no GST-SMARCA2-BRD).

-

-

Assay Procedure (384-well plate, 20 µL final volume):

-

Using an acoustic dispenser or pin tool, transfer 100 nL of test compound (dissolved in DMSO) or DMSO alone to the appropriate wells.

-

Add 10 µL of 2X GST-SMARCA2-BRD solution to all wells except negative controls (add 10 µL Assay Buffer to these).

-

Add 10 µL of 2X Biotin-H4 Peptide solution to all wells.

-

Mix gently by shaking the plate for 30 seconds. Seal the plate and incubate for 60 minutes at room temperature.

-

In a dimly lit area, add 10 µL of the 2X Bead Mix to all wells.

-

Seal the plate with an opaque seal, protect from light, and incubate for 90 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Read the plate using an AlphaScreen-compatible reader.

-

Calculate the percent inhibition for each compound relative to the positive (0% inhibition) and negative (100% inhibition) controls.

-

Hits are identified as compounds that cause a significant, dose-dependent decrease in the AlphaScreen signal.

-

Troubleshooting

Table 5: Common Issues and Solutions in AlphaScreen Assays

| Issue | Possible Cause | Recommended Solution |

|---|---|---|

| Low Signal | Suboptimal reagent concentrations. | Re-titrate binding partners and beads.[9] |

| Donor beads are photobleached. | Handle beads under subdued light; use a fresh aliquot.[9] | |

| Short incubation time. | Increase incubation times for binding partners or beads.[9] | |

| High Background | Non-specific binding. | Increase detergent (e.g., Tween-20) or BSA concentration in the assay buffer. |

| Bead aggregation. | Ensure beads are well-suspended before addition; do not use overly high bead concentrations. | |

| High Well-to-Well Variability | Inaccurate liquid handling. | Calibrate pipettes/dispensers; ensure proper mixing. |

| Plate warping or distortion. | Use high-quality, rigid white opaque microplates.[9] |

| | Temperature fluctuations. | Allow plates to equilibrate to room temperature before reading.[13] |

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. researchgate.net [researchgate.net]

- 3. berthold.com [berthold.com]

- 4. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. revvity.com [revvity.com]

- 10. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.revvity.com [resources.revvity.com]

- 12. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. emeraldcloudlab.com [emeraldcloudlab.com]

Unveiling the Binding Secrets: A Detailed Guide to Surface Plasmon Resonance (SPR) Assay for DCSM06-05 Kinetics

For Immediate Release

This application note provides a comprehensive protocol for determining the binding kinetics of DCSM06-05, a small molecule inhibitor, to its target protein SMARCA2-BRD using Surface Plasmon Resonance (SPR) technology. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the interaction between small molecules and their protein targets in a label-free, real-time manner.

Introduction

Surface Plasmon Resonance (SPR) is a powerful biophysical technique for studying biomolecular interactions. It allows for the quantitative measurement of binding affinity, association rates (k_a_), and dissociation rates (k_d_) without the need for fluorescent or radioactive labels.[1] This protocol details the use of SPR to elucidate the binding kinetics of this compound, a known inhibitor of the bromodomain of SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2). SMARCA2 is a crucial component of the SWI/SNF chromatin remodeling complex, which plays a vital role in regulating gene expression.[2] Understanding the binding kinetics of small molecule inhibitors like this compound is paramount in drug discovery and development for assessing their potency and mechanism of action.[3]

Principle of the Assay

The SPR assay involves immobilizing the larger binding partner, the SMARCA2-BRD protein (ligand), onto a sensor chip surface. The smaller molecule, this compound (analyte), is then injected at various concentrations and flows over the surface. The binding of this compound to the immobilized SMARCA2-BRD causes a change in the refractive index at the sensor surface, which is detected in real-time and recorded as a sensorgram. By analyzing the association and dissociation phases of the sensorgram, the kinetic rate constants (k_a_ and k_d_) and the equilibrium dissociation constant (K_d_) can be determined.

Data Presentation

The following table summarizes the key quantitative data for the binding of this compound to SMARCA2-BRD as determined by SPR analysis.

| Parameter | Symbol | Value | Unit |

| Association Rate Constant | k_a_ | To be determined experimentally | M⁻¹s⁻¹ |

| Dissociation Rate Constant | k_d_ | To be determined experimentally | s⁻¹ |

| Equilibrium Dissociation Constant | K_d_ | 22.4[4] | µmol/L |

Experimental Protocols

This section provides a detailed methodology for performing the SPR assay to determine the binding kinetics of this compound to SMARCA2-BRD.

Materials and Reagents

-

SPR Instrument: Biacore T200 or similar

-

Sensor Chip: CM5 sensor chip

-

Immobilization Reagents: Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)

-

Ligand: Recombinant human SMARCA2-BRD protein

-

Analyte: this compound

-

Running Buffer (HBS-T Buffer): 10 mmol/L HEPES pH 7.4, 150 mmol/L NaCl, 0.1% (v/v) DMSO.[4] Filter and degas the buffer before use.

-

Immobilization Buffer: 10 mmol/L sodium acetate, pH 5.0[4]

-

Regeneration Solution: To be determined empirically (e.g., a short pulse of a low pH solution like 10 mM glycine-HCl pH 2.5, or a high salt solution).

Experimental Workflow Diagram

Caption: Workflow for SPR-based kinetic analysis of this compound binding to SMARCA2-BRD.

Step-by-Step Protocol

1. System Preparation a. Equilibrate the SPR instrument to 25°C.[4] b. Prime the system with freshly prepared and degassed HBS-T running buffer.

2. Ligand Immobilization (Amine Coupling) a. Activate the CM5 sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. b. Inject the SMARCA2-BRD protein, diluted in 10 mM sodium acetate pH 5.0, over the activated surface. The target immobilization level should be optimized to achieve a suitable response for the small molecule analyte. c. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes. d. A reference flow cell should be prepared similarly but without the injection of the SMARCA2-BRD protein to serve as a control for non-specific binding and bulk refractive index changes.

3. Analyte Injection and Kinetic Analysis a. Prepare a series of dilutions of this compound in the HBS-T running buffer. A typical concentration range could be from 0.1 to 10 times the expected K_d_. b. Inject the this compound dilutions sequentially over the immobilized SMARCA2-BRD and reference flow cells. c. Each injection cycle should consist of: i. Association Phase: Inject the this compound solution for 120 seconds.[4] ii. Dissociation Phase: Allow the running buffer to flow over the sensor surface for 120 seconds to monitor the dissociation of the complex.[4] d. Include several buffer-only injections (blanks) throughout the experiment for double referencing.

4. Surface Regeneration a. After each this compound injection, regenerate the sensor surface to remove any bound analyte. b. The regeneration conditions (e.g., a short pulse of 10 mM Glycine-HCl pH 2.5) need to be carefully optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

5. Data Analysis a. Subtract the reference flow cell data from the active flow cell data for each injection to correct for non-specific binding and bulk effects. b. Further correct the data by subtracting the average of the buffer-only injections (double referencing). c. Fit the processed sensorgrams to a suitable binding model, such as a 1:1 Langmuir binding model, using the instrument's evaluation software. d. From the fitted curves, determine the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_ = k_d_ / k_a_).

SMARCA2 Signaling Pathway and Inhibition by this compound

SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to reposition nucleosomes along the DNA, thereby altering the accessibility of chromatin to transcription factors and other regulatory proteins.[2] This process is fundamental for the regulation of gene expression, which in turn governs cellular processes such as proliferation, differentiation, and DNA repair. The bromodomain of SMARCA2 specifically recognizes and binds to acetylated lysine residues on histone tails, a key post-translational modification that marks active chromatin regions. By targeting and inhibiting the SMARCA2 bromodomain, this compound can disrupt the recruitment of the SWI/SNF complex to specific gene loci, thereby modulating gene expression patterns that may be dysregulated in disease states such as cancer.

Caption: Inhibition of SMARCA2 bromodomain by this compound disrupts chromatin remodeling.

Conclusion

This application note provides a detailed framework for conducting an SPR-based kinetic analysis of the interaction between the small molecule inhibitor this compound and the SMARCA2 bromodomain. By following this protocol, researchers can obtain high-quality kinetic data that is essential for the characterization and optimization of potential therapeutic compounds targeting the SWI/SNF chromatin remodeling complex. The provided diagrams offer a clear visualization of the experimental workflow and the underlying biological pathway, facilitating a deeper understanding of the assay and its scientific context.

References

- 1. SMARCA2 SWI/SNF related BAF chromatin remodeling complex subunit ATPase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. SMARCA2 gene: MedlinePlus Genetics [medlineplus.gov]

- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 4. Identification of small molecule inhibitors targeting the SMARCA2 bromodomain from a high-throughput screening assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Molecular Docking Studies of DCSM06-05 with SMARCA2-BRD

These application notes provide a comprehensive overview and detailed protocols for the molecular docking analysis of the small molecule inhibitor DCSM06-05 with the bromodomain of SMARCA2 (SMARCA2-BRD). This document is intended for researchers, scientists, and professionals in the field of drug development and discovery.

Introduction

SMARCA2, a critical catalytic subunit of the SWI/SNF chromatin remodeling complex, plays a vital role in regulating gene expression through its bromodomain's recognition of acetylated lysine residues on histone tails. Dysregulation of SMARCA2 has been implicated in various diseases, including cancer, making it an attractive therapeutic target. High-throughput screening efforts have led to the identification of DCSM06 as a novel inhibitor of SMARCA2-BRD. Subsequent similarity-based analog searching identified this compound as a more potent derivative. Molecular docking studies were instrumental in elucidating the binding mode of this compound and understanding the structural basis for its enhanced inhibitory activity.

Data Presentation

The following table summarizes the quantitative data for the inhibitors DCSM06 and this compound, providing a clear comparison of their potency and binding affinity for SMARCA2-BRD.

| Compound | IC50 (µM) | Kd (µM) |

| DCSM06 | 39.9 ± 3.0 | 38.6 |

| This compound | 9.0 ± 1.4 | 22.4 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the molecular docking of this compound with SMARCA2-BRD.

1. Software and Hardware:

-

Molecular Modeling Software: Maestro (Schrödinger LLC 2015, USA)

-

Hardware: A high-performance computing workstation suitable for molecular modeling simulations.

2. Protein Preparation:

-

Obtain Crystal Structure: Download the crystal structure of the SMARCA2 bromodomain in complex with the inhibitor PFI-3 from the Protein Data Bank (PDB ID: 5DKC).

-

Protein Preparation Wizard: Utilize the Protein Preparation Wizard workflow in Maestro to prepare the protein structure.

-

Set the pH to 7.4.

-

Add hydrogens, assign bond orders, and fill in missing side chains and loops.

-

Optimize the hydrogen bond network.

-

Perform a restrained minimization of the protein structure to relieve any steric clashes.

-

3. Ligand Preparation:

-

Ligand Input: Obtain the

Application Notes and Protocols for DCSM06-05: A Chemical Probe for SMARCA2 Function

For Researchers, Scientists, and Drug Development Professionals

Introduction